N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound featuring a furan ring, a piperidine ring with a tosyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Furan-2-yl Ethylamine
Starting Material: Furan-2-carboxaldehyde.
Reaction: Reductive amination with ethylamine.
Conditions: Catalytic hydrogenation using a palladium catalyst.
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Synthesis of 1-Tosylpiperidin-2-yl Ethylamine
Starting Material: Piperidine.
Reaction: Tosylation using tosyl chloride in the presence of a base like pyridine.
Conditions: Room temperature, followed by alkylation with ethylamine.
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Formation of the Oxalamide Linkage
Starting Materials: Furan-2-yl ethylamine and 1-tosylpiperidin-2-yl ethylamine.
Reaction: Coupling with oxalyl chloride.
Conditions: Anhydrous conditions, typically in a solvent like dichloromethane, with a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Automated Reaction Monitoring: For precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the furan ring.
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Reduction
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduced forms of the oxalamide linkage.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide.
Conditions: Light or heat.
Products: Halogenated derivatives of the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide, tosyl chloride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Biochemical Probes: Utilized in the study of enzyme mechanisms and protein interactions.
Drug Development: Investigated for its potential as a scaffold in the design of new pharmaceuticals.
Medicine
Therapeutic Agents: Explored for its potential in treating neurological disorders due to its structural similarity to known bioactive compounds.
Industry
Polymer Chemistry: Used in the synthesis of high-performance polymers.
Mechanism of Action
The mechanism by which N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: Modulation of neurotransmitter systems, inhibition of specific enzymes, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-benzylpiperidin-2-yl)ethyl)oxalamide: Similar structure but with a benzyl group instead of a tosyl group.
N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-methylpiperidin-2-yl)ethyl)oxalamide: Similar structure but with a methyl group instead of a tosyl group.
Uniqueness
Structural Features: The presence of both a furan ring and a tosylated piperidine ring makes it unique.
Functional Properties: Enhanced stability and specific reactivity due to the tosyl group.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-17-7-9-20(10-8-17)31(28,29)25-15-3-2-5-18(25)11-13-23-21(26)22(27)24-14-12-19-6-4-16-30-19/h4,6-10,16,18H,2-3,5,11-15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUGHKQODFZLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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